exopolysaccharide, Pseudomonas

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Exopolysaccharides (EPS) are a diverse group of biopolymers produced by various microorganisms. Pseudomonas is a genus of Gram-negative bacteria that are known to produce EPS with a wide range of applications. The EPS produced by Pseudomonas are of particular interest due to their unique physicochemical properties and potential applications in various fields such as biotechnology, food, and pharmaceutical industries.

作用機序

The mechanism of action of exopolysaccharide, Pseudomonas produced by Pseudomonas is complex and varies depending on the specific exopolysaccharide, Pseudomonas structure and the target organism. exopolysaccharide, Pseudomonas have been shown to interact with various cell surface receptors and signaling pathways, leading to a wide range of biological effects such as modulation of immune responses, inhibition of bacterial adhesion, and promotion of wound healing.

Biochemical and Physiological Effects:

exopolysaccharide, Pseudomonas produced by Pseudomonas have been shown to possess a wide range of biochemical and physiological effects. They have been shown to modulate the activity of various enzymes and signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. exopolysaccharide, Pseudomonas have also been shown to interact with various extracellular matrix proteins and promote cell adhesion and migration.

実験室実験の利点と制限

Exopolysaccharide, Pseudomonas produced by Pseudomonas have several advantages and limitations for lab experiments. They are relatively easy to produce and purify, and their physicochemical properties can be easily modified by genetic engineering. However, exopolysaccharide, Pseudomonas production can be affected by various environmental factors such as temperature, pH, and nutrient availability, which can make reproducibility of experiments challenging.

将来の方向性

The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified. One area of future research is the development of novel exopolysaccharide, Pseudomonas-based biomaterials for tissue engineering and regenerative medicine. Another area of future research is the identification of novel exopolysaccharide, Pseudomonas structures with unique biological activities and potential therapeutic applications. Additionally, the development of novel exopolysaccharide, Pseudomonas production and purification methods can further enhance the potential applications of exopolysaccharide, Pseudomonas produced by Pseudomonas.

Conclusion:

exopolysaccharide, Pseudomonas produced by Pseudomonas are a diverse group of biopolymers with a wide range of potential applications in various fields. The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas is a complex process involving the activity of several enzymes and regulatory proteins. exopolysaccharide, Pseudomonas produced by Pseudomonas possess a wide range of biological activities and have been extensively studied for their potential applications in various fields. The study of exopolysaccharide, Pseudomonas produced by Pseudomonas is a rapidly evolving field, and several future directions can be identified for further research.

合成法

The biosynthesis of exopolysaccharide, Pseudomonas by Pseudomonas involves the activity of several enzymes and regulatory proteins. The exopolysaccharide, Pseudomonas biosynthesis pathway is initiated by the transfer of sugar molecules from nucleotide sugars to the lipid carrier undecaprenyl phosphate. The undecaprenyl phosphate-linked sugar molecules are then transported across the cytoplasmic membrane by a flippase enzyme. The sugar molecules are then polymerized by glycosyltransferase enzymes to form the exopolysaccharide, Pseudomonas chains, which are then transported outside the cell by a dedicated secretion system.

科学的研究の応用

Exopolysaccharide, Pseudomonas produced by Pseudomonas have been extensively studied for their potential applications in various fields. They have been shown to possess a wide range of biological activities such as immunomodulatory, antitumor, and antimicrobial properties. exopolysaccharide, Pseudomonas produced by Pseudomonas have also been used as a natural flocculant in wastewater treatment and as a food additive to improve the texture and stability of food products.

特性

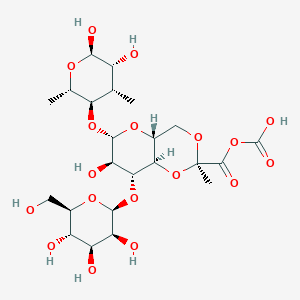

CAS番号 |

128531-82-8 |

|---|---|

製品名 |

exopolysaccharide, Pseudomonas |

分子式 |

C23H36O18 |

分子量 |

600.5 g/mol |

IUPAC名 |

carboxy (2R,4aR,6R,7R,8R,8aR)-6-[(2S,3R,4S,5R,6R)-5,6-dihydroxy-2,4-dimethyloxan-3-yl]oxy-7-hydroxy-2-methyl-8-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2-carboxylate |

InChI |

InChI=1S/C23H36O18/c1-6-10(25)18(30)35-7(2)15(6)38-20-14(29)17(39-19-13(28)12(27)11(26)8(4-24)36-19)16-9(37-20)5-34-23(3,41-16)21(31)40-22(32)33/h6-20,24-30H,4-5H2,1-3H3,(H,32,33)/t6-,7-,8+,9+,10+,11+,12-,13-,14+,15+,16+,17+,18+,19-,20-,23+/m0/s1 |

InChIキー |

FOAPRBCMXZQJRS-FQEIHMINSA-N |

異性体SMILES |

C[C@H]1[C@H]([C@@H](O[C@H]([C@@H]1O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)CO[C@@](O3)(C)C(=O)OC(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)O)O |

SMILES |

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |

正規SMILES |

CC1C(C(OC(C1OC2C(C(C3C(O2)COC(O3)(C)C(=O)OC(=O)O)OC4C(C(C(C(O4)CO)O)O)O)O)C)O)O |

その他のCAS番号 |

128531-82-8 |

同義語 |

EPS I, Pseudomonas EPS I, Ralstonia epsi exopolysaccharide, Ralstonia exopolysaccharide, Pseudomonas exopolysaccharide, Pseudomonas aeruginosa exopolysaccharide, Pseudomonas marginalis PMEP Pseudomonas aeruginosa exopolysaccharide Pseudomonas marginalis exopolysaccharide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)

![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)

![2-[2-(5-Bromo-1H-indol-3-YL)ethyl]-3-[3-(1-methylethoxy)phenyl]-4-(3H)-quinazolinone](/img/structure/B154700.png)